6-Amino-2-methylquinazolin-4-ol

Descripción general

Descripción

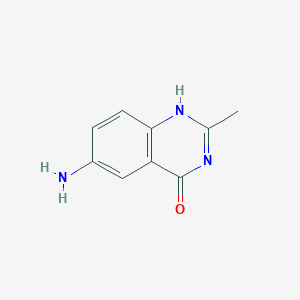

6-Amino-2-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C9H9N3O. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position on the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylquinazolin-4-ol can be achieved through various methods, including:

Aza-reaction: This involves the reaction of anthranilic acid derivatives with formamide or formic acid under high temperature.

Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and formamide, resulting in higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals like palladium or copper can catalyze the formation of quinazoline derivatives from appropriate precursors.

Ultrasound-promoted reaction: Ultrasonic waves can enhance the reaction rates and yields of quinazoline synthesis.

Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between hydrophobic and hydrophilic reactants.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for cost-effectiveness and yield. The choice of method depends on the availability of raw materials, desired purity, and production scale.

Análisis De Reacciones Químicas

6-Amino-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .

Aplicaciones Científicas De Investigación

Antitumor Activity

6-Amino-2-methylquinazolin-4-ol derivatives have been extensively studied for their potential as antitumor agents. The quinazoline nucleus is known for its role as a scaffold in many antitumor drugs, particularly those targeting tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, colon, and prostate cancers.

Case Studies

- Inhibition of HepG2 and MCF-7 Cell Lines : Various synthesized quinazoline derivatives exhibited potent antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, compounds with specific substitutions on the quinazoline ring showed IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective anticancer drugs .

- Mechanistic Studies : Research has demonstrated that the incorporation of different functional groups into the quinazoline structure can enhance its anticancer efficacy. For example, the fusion of a triazole ring to the quinazoline nucleus resulted in compounds with improved activity against both HepG2 and MCF-7 cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, with promising results against various bacterial and fungal strains.

Case Studies

- Synthesis of Derivatives : New derivatives of quinazolin-4-one were synthesized and evaluated for their antimicrobial activity using methods such as the cup-plate agar diffusion technique. Compounds demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, comparable to standard antibiotics .

- In Vivo Studies : In vivo evaluations revealed that certain derivatives exhibit anti-inflammatory properties alongside their antimicrobial activity, making them suitable candidates for treating infections with an inflammatory component .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented through various studies demonstrating its efficacy in reducing inflammation.

Case Studies

- Carrageenan-Induced Paw Edema Test : Compounds derived from this compound were tested in animal models for their ability to reduce inflammation caused by carrageenan. Results indicated that some derivatives provided comparable anti-inflammatory effects to ibuprofen, suggesting their potential use in treating inflammatory diseases .

Antituberculosis Activity

Recent studies have highlighted the effectiveness of quinazolinone derivatives against Mycobacterium tuberculosis, indicating a promising avenue for developing new antituberculosis agents.

Case Studies

- Activity Against Drug-Resistant Strains : Novel quinazolinone benzoates were synthesized and tested for their activity against multi-drug resistant strains of M. tuberculosis. Some compounds exhibited significant inhibitory effects, suggesting their potential as new therapeutic options for tuberculosis treatment .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-Amino-2-methylquinazolin-4-ol involves its interaction with various molecular targets and pathways. For example, it can inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, the compound can interact with enzymes and receptors involved in cancer cell proliferation, leading to its potential use as an anticancer agent .

Comparación Con Compuestos Similares

6-Amino-2-methylquinazolin-4-ol can be compared with other similar compounds, such as:

Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

Quinoline derivatives: While quinolines have a similar nitrogen-containing heterocyclic structure, they differ in their ring fusion and substitution patterns.

Benzoxazinone derivatives: These compounds are intermediates in the synthesis of quinazolinone derivatives and have distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .

Actividad Biológica

6-Amino-2-methylquinazolin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure containing a quinazoline ring with an amino group at the 6-position and a methyl group at the 2-position. This unique substitution pattern significantly influences its reactivity and biological activity compared to other quinazoline derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains. It can inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for developing new antibiotics.

- Anticancer Activity : Various studies have highlighted its potential as an anticancer agent. For instance, derivatives of quinazoline, including this compound, have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective cytotoxicity .

- Enzyme Inhibition : The compound acts as a competitive inhibitor for several enzymes, including dihydrofolate reductase (DHFR) and aspartate transcarbamylase (ATCase), which are critical in various metabolic pathways. Its IC50 for DHFR inhibition ranges from 0.4 to 1.0 µM .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Quorum Sensing : By inhibiting quorum sensing in bacteria like Pseudomonas aeruginosa, the compound reduces virulence and biofilm formation, making it a candidate for antibiotic development.

- Targeting Enzymes : Its role as an enzyme inhibitor suggests that it can disrupt critical pathways in cancer cell proliferation and microbial resistance mechanisms .

Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives on HepG2 and MCF-7 cell lines. The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 18.79 | |

| This compound | MCF-7 | 13.46 | |

| Doxorubicin | HepG2 | 8.55 | |

| Doxorubicin | MCF-7 | 8.90 |

The results indicate that the compound exhibits comparable or superior activity against these cancer cell lines compared to standard chemotherapy agents like doxorubicin.

Antimicrobial Activity

In another study, various derivatives were tested for their antimicrobial efficacy against common pathogens. The results demonstrated broad-spectrum activity:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Gentamicin (control) | E. coli | 8 µg/mL |

| Gentamicin (control) | S. aureus | 8 µg/mL |

These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Amino-2-methylquinazolin-4-ol derivatives?

- Methodological Answer : Derivatives are synthesized via condensation reactions. For example, reacting this compound with salicylaldehyde in ethanol under reflux yields Schiff bases (e.g., 6-[(2-hydroxybenzylidene)amino]-2-methylquinazolin-4-ol). Similarly, phthalic anhydride in dioxane–acetic acid (5:1) produces isoindole-1,3-dione derivatives . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte at room temperature are also effective for synthesizing quinazolin-4(3H)-one scaffolds .

Q. How can researchers characterize the purity and structure of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions and cyclization (e.g., thiazole ring formation in derivatives) .

- LCMS/HRMS : For purity assessment (>95%) and molecular ion validation (e.g., gradient elution with acetonitrile/water containing trifluoroacetic acid) .

- Chromatography : Silica column purification with ethyl acetate/hexane gradients to isolate intermediates .

Q. What solvents and conditions are optimal for derivatizing this compound?

- Methodological Answer : Ethanol under reflux is suitable for reactions with aldehydes or isothiocyanates. For thiourea formation, ammonium thiocyanate in aqueous HCl at 150°C for 5–6 hours is effective. Heterocyclization (e.g., thiazolidin-4-one synthesis) requires sodium acetate in anhydrous ethanol with ethyl bromoacetate .

Advanced Research Questions

Q. How can electrochemical methods improve the synthesis of 2-methylquinazolin-4(3H)-one derivatives compared to traditional routes?

- Methodological Answer : Electrochemical synthesis using aluminum/carbon electrodes in acetic acid avoids high temperatures and transition metal catalysts. This method achieves yields >80% at room temperature, reducing side reactions (e.g., oxidation byproducts) and enabling scalable, greener protocols . Key parameters include electrode material, current density, and electrolyte composition.

Q. What strategies resolve contradictions in spectroscopic data for Schiff base derivatives of this compound?

- Methodological Answer :

- Cross-validation : Combine H NMR, C NMR, and IR to confirm imine bond formation (e.g., C=N stretch at ~1600 cm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., isoindole-1,3-dione vs. thiazole derivatives) .

- Reaction monitoring : Use TLC or in situ FTIR to detect intermediates and optimize stoichiometry .

Q. How can researchers design this compound derivatives for anticancer activity?

- Methodological Answer :

- Structural modifications : Introduce thiazole or thiourea moieties to enhance DNA intercalation or kinase inhibition (e.g., CLK1/CDC2-like kinase targets) .

- SAR studies : Compare substituent effects on cytotoxicity (e.g., electron-withdrawing groups on phenyl rings improve activity) .

- In vitro assays : Use MTT or apoptosis assays on cancer cell lines (e.g., HeLa or MCF-7) to validate efficacy .

Q. What analytical challenges arise in synthesizing heterocyclic derivatives, and how can they be mitigated?

- Methodological Answer :

- Byproduct formation : Monitor reaction progress via LCMS to detect unwanted cyclization products (e.g., over-oxidation in thiazole synthesis) .

- Solvent interference : Use deuterated solvents (e.g., DMSO-d6) to avoid peak splitting in NMR .

- Purification : Employ size-exclusion chromatography for high-molecular-weight byproducts .

Q. Data Analysis & Experimental Design

Q. How should researchers analyze conflicting yield data in heterocyclization reactions?

- Methodological Answer :

- Controlled replicates : Repeat reactions under identical conditions (temperature, solvent purity) to assess reproducibility .

- Kinetic studies : Vary reaction time (e.g., 2–24 hours) to identify optimal duration for maximum yield .

- Statistical tools : Use ANOVA to compare yields across methods (e.g., electrochemical vs. thermal synthesis) .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Simulate transition states for cyclization reactions (e.g., thiazole vs. thiazolidinone formation) .

- Molecular docking : Predict binding affinities of derivatives to biological targets (e.g., CLK1 kinase) .

- Software : Gaussian or ORCA for energy minimization; AutoDock for docking studies .

Propiedades

IUPAC Name |

6-amino-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNZEXKYMVFLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358486 | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-24-7 | |

| Record name | 6-Amino-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.